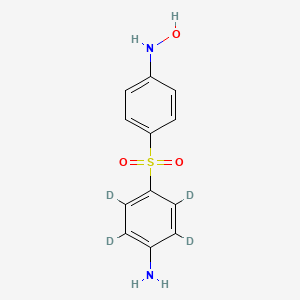
7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methoxy group at the 7-position, a phenyl group at the 2-position, and a carbaldehyde group at the 5-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde typically involves the coupling of 5-iodo vanillin with phenyl acetylene in the presence of a palladium catalyst and copper (I) iodide as a co-catalyst . This reaction proceeds through a series of steps including the formation of an intermediate, followed by cyclization to form the benzofuran ring.
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Specific details on the industrial production of this compound are limited, but the principles of catalytic coupling and cyclization remain central.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-carboxylic acid.
- Reduction of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-methanol.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral and anti-inflammatory agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the interaction with specific biomarkers .
Comparaison Avec Des Composés Similaires
- 7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde
- 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde
Comparison:
7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde: This compound has a thiomethyl group at the 4-position of the phenyl ring, which may enhance its biological activity against certain cancer cell lines.
This compound: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-15-8-11(10-17)7-13-9-14(19-16(13)15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYKLYMUSDFGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC=CC=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671872 |
Source


|
| Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108444-34-4 |
Source


|
| Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/new.no-structure.jpg)






![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)





